Deschloroaripiprazole-d8
Description
Deschloroaripiprazole-d8 is a deuterium-labeled analog of deschloroaripiprazole, a metabolite or derivative of the antipsychotic drug aripiprazole. This compound is specifically modified by replacing eight hydrogen atoms with deuterium (²H or D) at defined molecular positions, enhancing its utility in pharmacokinetic, metabolic, and analytical studies. The deuterium labeling minimizes metabolic degradation, improving stability in tracer experiments and quantitative mass spectrometry analyses .
This compound retains the core structure of aripiprazole but lacks chlorine substituents, which distinguishes it from the parent compound. Its molecular formula is C₂₃²H₈H₁₉Cl₂N₃O₂ (molecular weight: 456.43 g/mol), with deuterium typically incorporated into the butyl side chain or aromatic rings . It is classified as a stable isotope-labeled analytical standard, primarily used in neurochemical research, drug metabolism studies, and quality control in pharmaceutical manufacturing .
Properties
Molecular Formula |
C₂₃H₂₀D₈ClN₃O₂ |
|---|---|
Molecular Weight |
421.99 |
Synonyms |
7-[4-[4-(2-Chlorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone-d8; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between Deschloroaripiprazole-d8 and related deuterated or structural analogs:
Key Observations:
- Deuteration vs. Chlorination : this compound lacks chlorine atoms compared to Aripiprazole-d8, altering its receptor-binding affinity. This makes it less pharmacologically active but more suitable for metabolic studies .
- Stability : Deuterium labeling in both this compound and Aripiprazole-d8 reduces metabolic oxidation, extending half-life in tracer experiments .
- Impurity Profiling : Dehydroaripiprazole-d8 is used to monitor degradation products during drug manufacturing, whereas this compound serves as a reference standard for metabolite identification .
Pharmacological and Analytical Performance
Receptor Binding Affinity (Inferred Data):
| Compound | Dopamine D2 Receptor IC₅₀ | Serotonin 5-HT1A Receptor IC₅₀ |
|---|---|---|
| Aripiprazole | 0.34 nM | 1.7 nM |
| This compound | Not applicable (analytical standard) | Not applicable |
| Aripiprazole-d8 | ~0.34 nM (comparable to parent) | ~1.7 nM (comparable to parent) |
- Its role is confined to analytical and research settings .
Mass Spectrometry Performance:
- This compound: Exhibits a distinct mass shift (+8 Da) compared to non-deuterated analogs, enabling precise quantification in LC-MS/MS assays .
- Dehydroaripiprazole-d8 : Shows a mass shift of +6 Da due to combined deuterium labeling and dehydrogenation, useful for differentiating degradation products .
Commercial and Regulatory Status
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
